REACTION_CXSMILES
|
O[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CN(C)C=O.S(Cl)([Cl:18])=O>>[Cl:18][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
OC=1N=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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was added which
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 16 h
|
Duration
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16 h
|
Type
|
WAIT
|
Details
|
After this period
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Type
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DISTILLATION
|
Details
|
excess thionyl chloride was distilled off
|
Type
|
CUSTOM
|
Details
|
to get crude compound, which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether (30 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |